molecular formula C10H12F2O2 B13692942 4-(Difluoromethyl)-2-ethoxyanisole

4-(Difluoromethyl)-2-ethoxyanisole

Cat. No.: B13692942
M. Wt: 202.20 g/mol
InChI Key: KZFDKYSOCSVXMD-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-ethoxyanisole is an organic compound that belongs to the class of difluoromethylated aromatic ethers. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic difluoromethylation of aromatic ethers using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile, with a base such as potassium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2-ethoxyanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of metal-free difluoromethylation methods has made the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated phenols or quinones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Difluoromethylated phenols or quinones.

    Reduction: Methylated aromatic ethers.

    Substitution: Halogenated aromatic ethers.

Scientific Research Applications

4-(Difluoromethyl)-2-ethoxyanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-Ethoxyanisole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

    4-(Difluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an ethoxy group.

Uniqueness

4-(Difluoromethyl)-2-ethoxyanisole is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethoxy group provides additional sites for chemical modification .

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethoxy-1-methoxybenzene

InChI

InChI=1S/C10H12F2O2/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,10H,3H2,1-2H3

InChI Key

KZFDKYSOCSVXMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)F)OC

Origin of Product

United States

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